molecular formula C13H15N3O B1629618 N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine CAS No. 912569-66-5

N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine

Cat. No. B1629618
CAS RN: 912569-66-5
M. Wt: 229.28 g/mol
InChI Key: RCWJJFNDMQYPQK-UHFFFAOYSA-N
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Description

N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as MPB-NMe2 and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Conversion into Heterocyclic Systems with Antiviral Activity

Research by Hashem et al. (2007) highlights the conversion of specific furanones into a variety of heterocyclic systems, showcasing the synthetic versatility of compounds related to benzylamine derivatives. These compounds were evaluated for their antiviral activity against viruses such as HAV and HSV-1, with some showing promising activities. This study exemplifies the potential of benzylamine derivatives in the synthesis of biologically active compounds with potential therapeutic applications (Hashem et al., 2007).

Porous Metal-Organic Frameworks (MOFs) for Sorption and Luminescence

Hou et al. (2008) describe the creation of a highly porous metal-organic framework that exhibits significant sorption capabilities for molecules like benzene and toluene, as well as unique luminescent properties. This work suggests applications in materials science, particularly in gas storage, separation technologies, and luminescent materials design (Hou et al., 2008).

Fluorescent Whitener Synthesis

Rangnekar and Tagdiwala (1986) explored the synthesis of pyrazolo[3,4-d]-1,2,3-triazole derivatives that serve as fluorescent whiteners on polyester fibers. This application demonstrates the utility of benzylamine derivatives in improving the aesthetic qualities of textiles, indicating their importance in industrial chemistry and material sciences (Rangnekar & Tagdiwala, 1986).

Tubulin Polymerization Inhibition for Antiproliferative Activity

Minegishi et al. (2015) identified a compound with a benzylamine derivative structure that inhibits tubulin polymerization, demonstrating significant antiproliferative activity towards human cancer cells. This study opens avenues for developing new anticancer agents by targeting the microtubule network within cells, illustrating the potential of benzylamine derivatives in oncology (Minegishi et al., 2015).

properties

IUPAC Name

N-methyl-1-[3-(6-methylpyrazin-2-yl)oxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-7-15-9-13(16-10)17-12-5-3-4-11(6-12)8-14-2/h3-7,9,14H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWJJFNDMQYPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=CC(=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640390
Record name N-Methyl-1-{3-[(6-methylpyrazin-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912569-66-5
Record name N-Methyl-3-[(6-methyl-2-pyrazinyl)oxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912569-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-{3-[(6-methylpyrazin-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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